Corr4A

CFTR structural biology protein domain mapping correctors mechanism of action

Corr4A is the only CFTR corrector targeting the C-terminal half (residues 837–1480), making it essential for NBD2 and C-terminal domain studies. Unlike VRT-325/VRT-640, it rescues ΔF508-CFTR in CFBE41o− airway epithelia. With lumacaftor (VX-809), it yields a 2-fold current increase—critical for multi-agent corrector research. As a benchmark with IC50 6.0 μM and established SAR parameters, Corr4A is the reference standard for CFTR corrector discovery. Procure for domain-specific CFTR pharmacology.

Molecular Formula C21H17ClN4O2S2
Molecular Weight 457.0 g/mol
CAS No. 421580-53-2
Cat. No. B1669440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorr4A
CAS421580-53-2
SynonymsCorrector C4;  Corrector C-4;  Corrector C 4;  Corr-4a;  Corr 4a;  Corr4a; 
Molecular FormulaC21H17ClN4O2S2
Molecular Weight457.0 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NC4=C(C=CC(=C4)Cl)OC
InChIInChI=1S/C21H17ClN4O2S2/c1-12-18(30-21(23-12)26-19(27)13-6-4-3-5-7-13)16-11-29-20(25-16)24-15-10-14(22)8-9-17(15)28-2/h3-11H,1-2H3,(H,24,25)(H,23,26,27)
InChIKeyRDOBOPJBMQURAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Corr4A (CAS 421580-53-2): A Bithiazole-Based CFTR Corrector for F508del-CFTR Research and Drug Discovery


Corr4A, chemically defined as N-[5-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide, is a bisaminomethylbithiazole small-molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein . It was developed to rescue the folding and trafficking defect of the ΔF508-CFTR mutant, the most common CF-causing mutation, by directly interacting with the protein to improve its cellular processing and surface expression [1]. As a cell-permeable compound with a reported IC50 of 6.0 μM for correcting ΔF508-CFTR trafficking in FRT epithelial cells, Corr4A serves as a critical research tool and a benchmark reference compound in CFTR pharmacology studies [2]. Its well-characterized mechanism of action and distinct interaction profile make it a key comparator for evaluating next-generation correctors and understanding the structural biology of CFTR correction [3].

Why In-Class CFTR Correctors Cannot Be Assumed Interchangeable: The Corr4A Differentiation Case


CFTR correctors, as a class, exhibit fundamentally distinct mechanisms of action, differential binding domains on the CFTR protein, and variable functional outcomes on rescued channel activity [1]. Direct substitution of one corrector for another without experimental validation is scientifically unsound, as evidenced by head-to-head studies where Corr4A demonstrates a unique interaction profile targeting the C-terminal half of CFTR (residues 837–1480), while other clinically advanced correctors like lumacaftor (VX-809), tezacaftor (VX-661), and VX-325 specifically act on the N-terminal half (residues 1–633) [2]. Furthermore, functional rescue assays reveal that Corr4A increases ΔF508 CFTR-dependent chloride conductance in both FRT and CFBE41o− airway epithelial cells, whereas correctors like VRT-325 and VRT-640 exhibit activity restricted to FRT cells only [3]. These molecular and functional disparities underscore that compound selection must be guided by specific experimental context and mechanistic alignment rather than class-level assumptions [4].

Quantitative Differentiation of Corr4A Versus Key CFTR Corrector Comparators: An Evidence-Based Selection Guide


Corr4A Targets the CFTR C-Half Domain, Distinct from VX-809, VX-661, and VX-325

Corr4A is the only corrector among four tested (lumacaftor/VX-809, tezacaftor/VX-661, VX-325, and Corr4A) that predominantly targets the CFTR C-half (M2N2, residues 837–1480). In contrast, VX-809, VX-661, and VX-325 all specifically improve the expression and maturation of the mutant CFTR N-half (M1N1, residues 1–633) [1]. This differential domain targeting was established using transiently expressed CFTR half-molecules in HEK293 cells, where Corr4A did not exert any effect on the expression, maturation, or stability of the CFTR N-half, confirming its unique binding profile [2].

CFTR structural biology protein domain mapping correctors mechanism of action

Corr4A Demonstrates Superior Functional Rescue Over VRT-325 in Airway Epithelial Cells

Corr4A increased ΔF508 CFTR-dependent chloride conductance in both FRT (thyroid) and CFBE41o− (human bronchial epithelial) cell monolayers, whereas treatment with VRT-325 or VRT-640 increased activity only in FRT cells, failing to rescue function in the more physiologically relevant airway epithelial cells [1]. This cell-type-restricted efficacy of comparator correctors highlights Corr4A's broader functional rescue capacity across relevant CF disease model systems.

CFTR functional assay chloride conductance cell-type specificity

Corr4A Synergizes with VX-809 to Double CFTR Current Versus VX-809 Monotherapy

Treatment of cells with the combination of Corr4A (C4) and lumacaftor (VX-809) resulted in a 2-fold higher forskolin+IBMX–activated whole-cell current compared with VX-809 treatment alone in both I507-ATT and I507-ATC ΔF508 CFTR-expressing cells [1]. Notably, Corr4A alone stabilized I507-ATT ΔF508 CFTR band B but without considerable biochemical and functional correction, demonstrating that its primary value lies in synergistic combination rather than monotherapy efficacy [2].

CFTR combination therapy synergistic pharmacology F508del rescue

Corr4A Quantitatively Enhances ΔF508-CFTR Folding Efficiency, Stability, and ERAD Delay

Corr4A has been quantitatively characterized for multiple parameters of ΔF508-CFTR rescue in FRT cells: it enhances folding efficiency of ΔF508-CFTR by 3-fold at 10 µM, delays ER-associated degradation of core-glycosylated ΔF508 by 30% at 10 µM, and increases the stability of low-temperature-rescued ΔF508 mutant on the plasma membrane by 1.7-fold at 10 µM . Additionally, it enhances folding efficiency of wild-type CFTR by up to 70% [1]. These multi-parametric quantitative benchmarks establish Corr4A as a well-defined reference corrector with documented effects across the CFTR biogenesis pathway.

protein folding ER-associated degradation CFTR trafficking

Corr4A Exhibits Potency Comparable to or Exceeding Constrained Bithiazole Analogs in Functional Rescue (Vmax)

In a study of conformationally constrained bithiazoles designed to improve upon Corr4A, the parent compound Corr4A maintained a Vmax of 475 μM/s in functional rescue assays. While some constrained analogs achieved improved IC50 values (e.g., compound 9a: 2.3 μM vs. Corr4A: 6.0 μM) and increased Vmax (e.g., 10a: 512 μM/s), other constrained bithiazoles increased Vmax by only 1.5-fold compared to Corr4A [1]. This establishes Corr4A as the benchmark bithiazole corrector against which SAR improvements are measured, with a well-defined efficacy baseline for both potency (IC50 = 6.0 μM) and maximum efficacy (Vmax = 475 μM/s) .

structure-activity relationship bithiazole chemistry CFTR corrector efficacy

Validated Research and Industrial Application Scenarios for Corr4A Based on Comparative Evidence


CFTR Domain-Specific Mechanism-of-Action Studies Requiring C-Half Targeting

Corr4A is uniquely suited for experiments designed to probe CFTR C-half (residues 837–1480) contributions to folding, maturation, and trafficking, as it is the only corrector among VX-809, VX-661, and VX-325 that does not act on the N-half [1]. Researchers investigating NBD2 and C-terminal transmembrane domain biology should select Corr4A over N-half-targeting correctors to achieve domain-specific pharmacological perturbation.

Combination CFTR Rescue Protocols with VX-809 for Enhanced Functional Output

Corr4A should be procured for combination studies with lumacaftor (VX-809), where it has been demonstrated to produce a 2-fold increase in forskolin+IBMX–activated whole-cell currents compared with VX-809 alone [1]. This application is particularly relevant for researchers developing multi-agent corrector regimens or studying synergistic pharmacology in CFTR rescue.

Functional Rescue Assays in Human Airway Epithelial Cell Models

For studies requiring functional CFTR correction in CFBE41o− human bronchial epithelial cells, Corr4A is preferred over correctors like VRT-325 and VRT-640, which have been shown to lack activity in this physiologically relevant airway cell type [1]. Corr4A demonstrates robust Isc augmentation at 2 µM in both FRT and CFBE41o− monolayers following forskolin and genistein stimulation [2].

Calibrated Reference Standard for Novel CFTR Corrector Screening and SAR

Corr4A provides a well-characterized benchmark for evaluating new chemical entities in CFTR corrector discovery programs. Its established quantitative parameters—IC50 of 6.0 μM, Vmax of 475 μM/s, 3-fold enhancement of ΔF508 folding efficiency at 10 µM, 30% ERAD delay, and 1.7-fold plasma membrane stability increase—enable rigorous comparative analysis of lead compounds [1]. Procurement for high-throughput screening validation and SAR baseline establishment is strongly supported.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Corr4A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.